molecular formula C17H14N4O4 B2572662 3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 946381-48-2

3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide

Cat. No. B2572662
CAS RN: 946381-48-2
M. Wt: 338.323
InChI Key: WMLIWTVLYQJCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a pyrido[1,2-a]pyrimidin-4-one, a nitro group, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[1,2-a]pyrimidin-4-one ring system suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the nitro group could be reduced to an amino group .

Scientific Research Applications

Anticancer Activity

Compounds similar to 3-Methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide have been studied for their anticancer activities. For example, studies on pyrimidine and pyridine derivatives have shown promising anticancer activities. The exploration of these compounds includes investigations into their mechanism of action, such as inhibition of specific proteins involved in cancer cell proliferation. These findings suggest potential pathways through which compounds like 3-Methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide could exert anticancer effects, highlighting the importance of further research in this area (Huang et al., 2020).

Antimicrobial and Antibacterial Potentials

Research into similar pyrimidine derivatives has demonstrated significant antimicrobial and antibacterial potentials. These studies have explored the efficacy of these compounds against various bacterial strains, offering insights into their use as potential antimicrobial agents. The structural elements of these compounds that contribute to their antimicrobial activity could provide a foundation for understanding how 3-Methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide might be utilized in similar contexts (Verma & Verma, 2022).

Potential in Neuroprotection

Studies on derivatives of pyridine and pyrimidine have also delved into their potential neuroprotective effects, particularly in contexts of anti-anoxic activity. This line of research underscores the relevance of exploring compounds like 3-Methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide for their possible roles in protecting brain cells under conditions of reduced oxygen supply, which is crucial in stroke and other neurodegenerative conditions (Kuno et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their anti-HIV-1 activity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its biological activity and potential uses in medicine .

properties

IUPAC Name

3-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-9-12(6-7-13(10)21(24)25)16(22)19-15-11(2)18-14-5-3-4-8-20(14)17(15)23/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLIWTVLYQJCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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